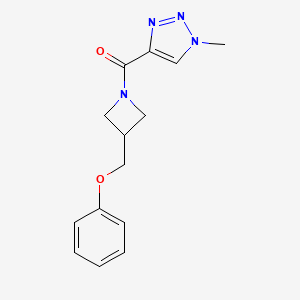

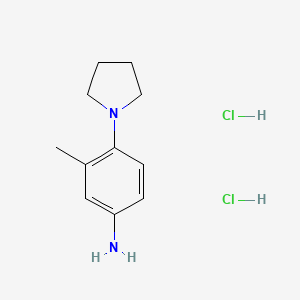

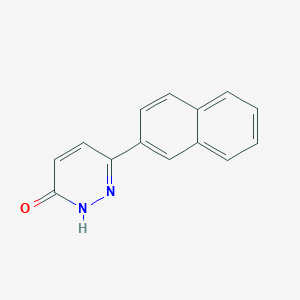

![molecular formula C12H15N3O3S B2927964 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-40-2](/img/structure/B2927964.png)

2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of thieno [3,2- d ]pyrimidines, which are similar to the compound , often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Applications De Recherche Scientifique

Synthesis of New Polycyclic Compounds

Research has led to the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments. These derivatives, derived from reactions involving partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, demonstrate pronounced UV fluorescence, indicating potential applications in materials science for fluorescent markers or probes (Dotsenko et al., 2021).

Antimicrobial Activity

Another study synthesized new pyridothienopyrimidines and pyridothienotriazines from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, testing them for antimicrobial activities. These compounds present a promising avenue for the development of new antimicrobials, offering a novel approach to combat resistant microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Novel Routes to Heterocyclic Compounds

The reaction of 2-acetoacetamidopyridines with phosgene has been explored as a route to novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting a methodology for synthesizing complex heterocycles that could have implications in pharmaceutical chemistry and material sciences (Yale & Spitzmiller, 1977).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethylthiophene-3-carboxamide has been investigated, offering a faster and more efficient synthesis route. Such methodologies could streamline the production of these compounds for various applications, including drug discovery (Davoodnia et al., 2009).

Anticancer and Antiproliferative Activities

The synthesis and evaluation of thiophene derivatives, including thieno[2,3-b]pyridine and thiazolyl-thiophene compounds, have shown potential anticancer activities. These findings underscore the therapeutic potential of thieno[2,3-c]pyridine-3-carboxamide derivatives in cancer treatment (Atta & Abdel‐Latif, 2021).

Orientations Futures

Thieno [2,3-c]pyridines have been identified as potential starting points for the development of kinase inhibitors . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .

Propriétés

IUPAC Name |

2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-6(16)14-12-10(11(13)18)8-3-4-15(7(2)17)5-9(8)19-12/h3-5H2,1-2H3,(H2,13,18)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSRHEVCDLKHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

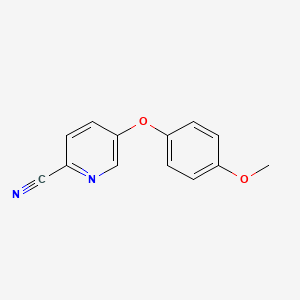

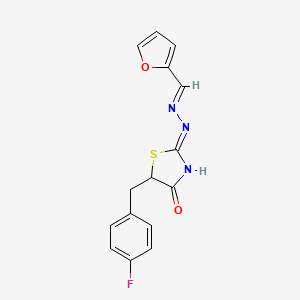

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)

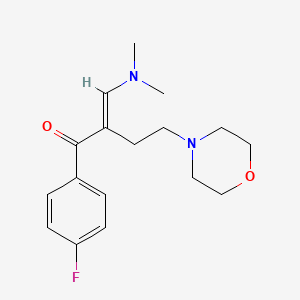

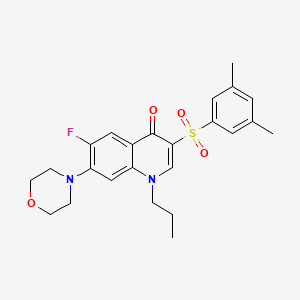

![1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one](/img/structure/B2927891.png)

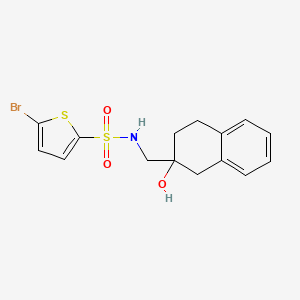

![1-Methyl-4-[[2-[[3-(oxan-4-yl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2927896.png)

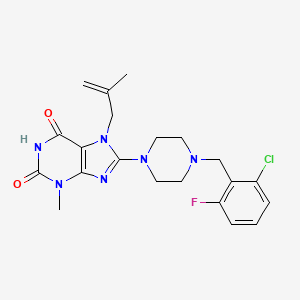

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)